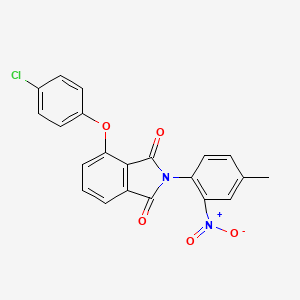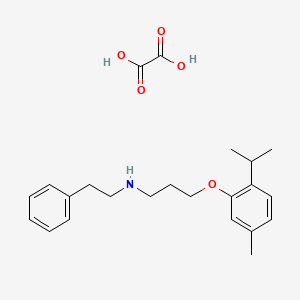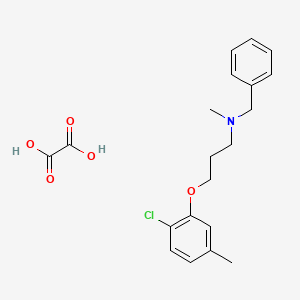![molecular formula C25H33NO6 B4044229 2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid](/img/structure/B4044229.png)
2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid
Übersicht
Beschreibung
2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid is a complex organic compound with a unique structure that combines morpholine, phenyl, and oxalic acid moieties
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid typically involves multiple steps. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the phenylpropan-2-yl group through a series of substitution reactions. The final step involves the reaction with oxalic acid to form the desired compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. The purification of the final product is typically carried out using techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The phenyl and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Bis(α,α-dimethylbenzyl)phenol
- 4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate
Uniqueness
2,6-Dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2.C2H2O4/c1-18-16-24(17-19(2)26-18)14-15-25-22-12-10-21(11-13-22)23(3,4)20-8-6-5-7-9-20;3-1(4)2(5)6/h5-13,18-19H,14-17H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVWUMATGOGLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)-2-butanamine oxalate](/img/structure/B4044148.png)
![8-[3-(4-Chlorophenyl)sulfanylpropoxy]-2-methylquinoline](/img/structure/B4044152.png)
![2-methyl-8-[4-(4-nitrophenoxy)butoxy]quinoline](/img/structure/B4044159.png)


![[1-({1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4044189.png)
![4-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4044193.png)
![2-methyl-8-[2-(4-methyl-2-nitrophenoxy)ethoxy]quinoline oxalate](/img/structure/B4044204.png)
![N-[3-(3-ethoxyphenoxy)propyl]butan-2-amine;oxalic acid](/img/structure/B4044205.png)
![ethyl 4-{[N-(2-thienylcarbonyl)valyl]amino}benzoate](/img/structure/B4044212.png)
![Methyl 4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzoate;oxalic acid](/img/structure/B4044217.png)
![2-methyl-8-[3-(3-methyl-4-nitrophenoxy)propoxy]quinoline](/img/structure/B4044218.png)


